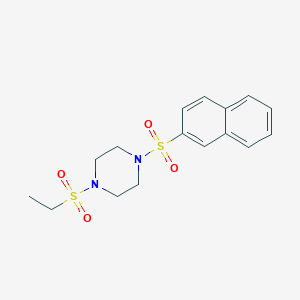
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine, also known as DMMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique biochemical and physiological effects. DMMP is a piperazine derivative that has been synthesized through a multi-step process and has been found to have potential applications in various research areas.
科学的研究の応用
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been found to have potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of serotonin receptors in the brain. This compound has also been used in pharmacology to investigate the effects of serotonin receptor agonists and antagonists on various biological systems. In medicinal chemistry, this compound has been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is not fully understood, but it is believed to act as a selective serotonin receptor agonist. This compound has been found to bind to specific serotonin receptors in the brain, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. This compound has also been found to have effects on cardiovascular and respiratory systems, as well as on gastrointestinal and immune systems.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its selectivity for specific serotonin receptors, which allows for targeted investigations of the role of these receptors in various biological systems. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry and can be time-consuming.
将来の方向性
There are several future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine, including investigating its potential use as a therapeutic agent for various diseases, exploring its effects on different serotonin receptor subtypes, and developing new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique biochemical and physiological effects. This compound has potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. While the synthesis of this compound is a complex process, its selectivity for specific serotonin receptors makes it a valuable tool for investigating the role of these receptors in various biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine involves a multi-step process that begins with the condensation of 3,4-dimethoxybenzoyl chloride and 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
特性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-7-4-15(5-8-17)20(24)22-10-12-23(13-11-22)21(25)16-6-9-18(27-2)19(14-16)28-3/h4-9,14H,10-13H2,1-3H3 |
InChIキー |
GLGZGPIRCMHPHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)